

# Tertiapin-Q targets G-protein-coupled inward rectifier potassium (GIRK) channels.

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## Compound of Interest

Compound Name: Tertiapin (reduced)

Cat. No.: B15591078

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## Tertiapin-Q: A Technical Guide to its Interaction with GIRK Channels

For Researchers, Scientists, and Drug Development Professionals

### Introduction

G-protein-coupled inwardly rectifier potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the heart, brain, and pancreas. They are activated by the G $\beta\gamma$  subunits of Gi/o-coupled G protein-coupled receptors (GPCRs) and play a crucial role in mediating the inhibitory effects of numerous neurotransmitters.[1] Dysregulation of GIRK channel activity has been implicated in a range of pathological conditions, making them a compelling target for therapeutic intervention.

Tertiapin-Q, a synthetic analogue of the bee venom toxin tertiapin, is a potent and selective blocker of a subset of inwardly rectifier potassium (Kir) channels, with a high affinity for GIRK channels.[2] Its stability and well-characterized inhibitory profile make it an invaluable tool for the functional and structural investigation of GIRK channels. This technical guide provides an in-depth overview of Tertiapin-Q, its interaction with GIRK channels, and the experimental methodologies employed to study this interaction.

## Quantitative Data: Binding Affinity and Potency of Tertiapin-Q

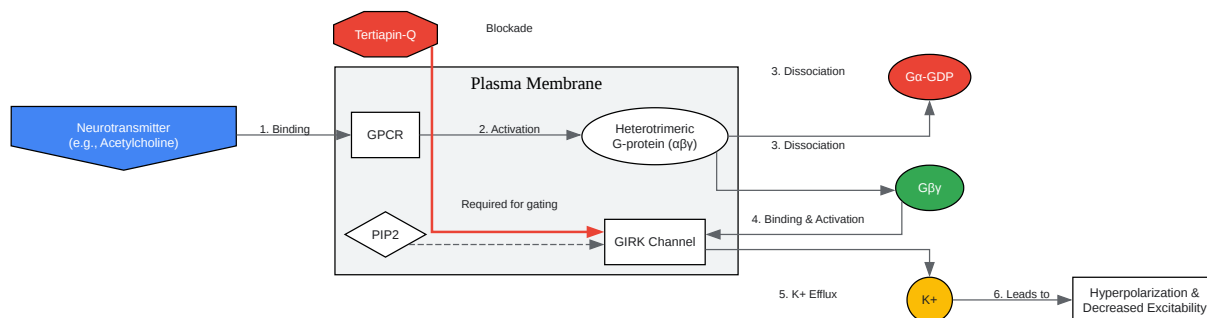
Tertiapin-Q exhibits nanomolar affinity for specific GIRK channel subtypes, as well as other members of the Kir channel family. The following table summarizes the reported binding affinities ( $K_i$ ) and inhibitory concentrations ( $IC_{50}$ ) of Tertiapin-Q for various channels.

Channel Subtype	$K_i$ (nM)	$IC_{50}$ (nM)	Experimental System	Reference
GIRK1/4 (Kir3.1/3.4)	13.3	-	Not specified	[2]
GIRK1/2 (Kir3.1/3.2)	270 (Kd)	5.4	Not specified / Medullary Slices	[3][4]
ROMK1 (Kir1.1)	1.3	-	Not specified	[2]
BK (KCa1.1)	-	~5	Not specified	[3][5]
Kir2.1	-	Selective over this channel	Not specified	

## Signaling Pathways and Experimental Workflows

The interaction of Tertiapin-Q with GIRK channels is studied through a variety of experimental techniques. The following diagrams, generated using the DOT language, illustrate the canonical GIRK signaling pathway and the workflows of key experimental methodologies.

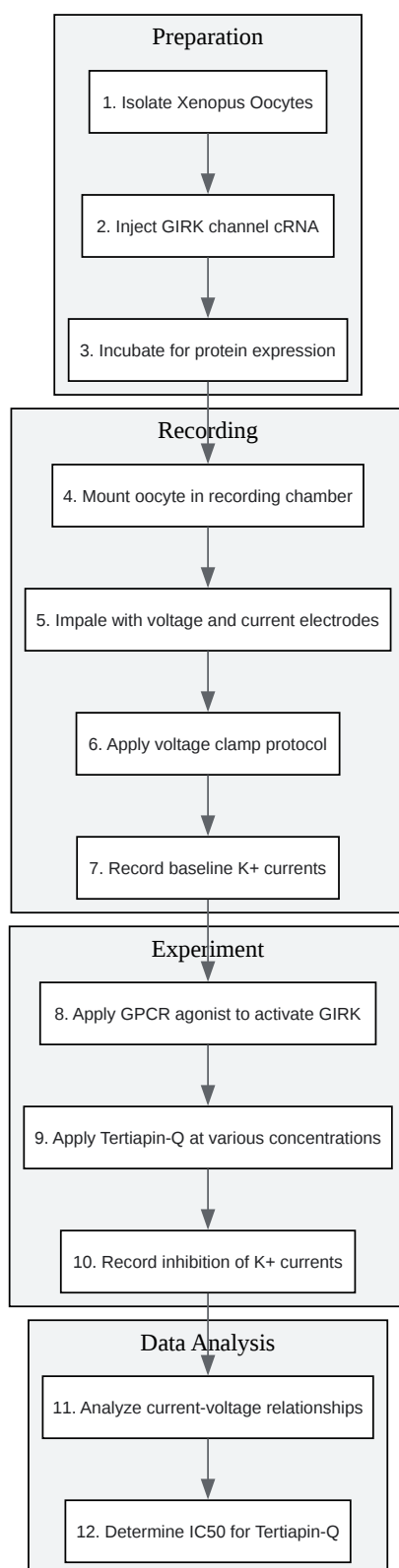
### GIRK Channel Signaling Pathway



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Caption: The GIRK channel signaling cascade initiated by neurotransmitter binding to a GPCR.

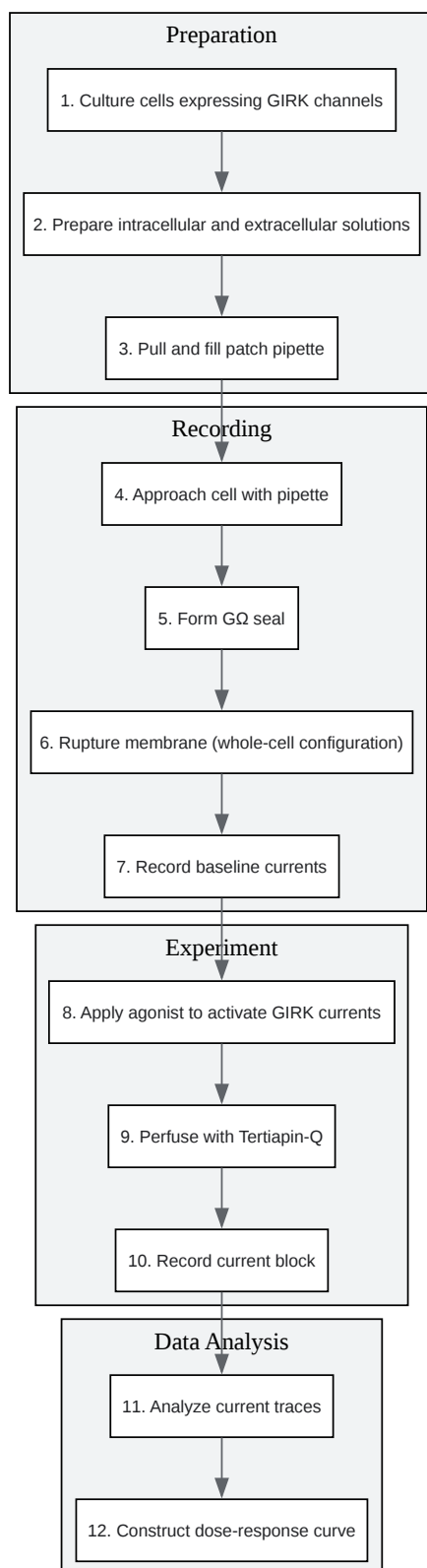
## Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)



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Caption: A typical workflow for characterizing Tertiapin-Q using TEVC in Xenopus oocytes.

## Experimental Workflow: Whole-Cell Patch Clamp



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